6-[(2Z)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines anthracene, hydrazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common approach is the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2,4-diamino-1,3,5-triazine derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
6-[(2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- ANTHRACEN-9-YLMETHYLENE-(4-P-TOLYL-PIPERAZIN-1-YL)-AMINE
- 3-ANTHRACEN-9-YL-1-(4-TRIMETHYLSILANYLMETHYL-PHENYL)-PROPENONE
Uniqueness
6-[(2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of anthracene, hydrazine, and triazine moieties, which confer distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C32H26N8O2 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-N-[(Z)-anthracen-9-ylmethylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C32H26N8O2/c1-20-11-12-25(17-21(20)2)35-31-36-30(34-24-13-15-26(16-14-24)40(41)42)37-32(38-31)39-33-19-29-27-9-5-3-7-22(27)18-23-8-4-6-10-28(23)29/h3-19H,1-2H3,(H3,34,35,36,37,38,39)/b33-19- |
InChI Key |
DTCWFEGXZBWDBZ-APTWKGOFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.